molecular formula C8H6N2 B1199556 2,7-Naphthyridine CAS No. 253-45-2

2,7-Naphthyridine

Cat. No. B1199556
CAS RN: 253-45-2
M. Wt: 130.15 g/mol
InChI Key: HCMMECMKVPHMDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,7-naphthyridine derivatives can be achieved through various methods. These methods include cyclocondensation or intramolecular cyclization of pyridine derivatives, with most derivatives being obtained from non-cyclic substrates or quinoline derivatives. Cyclocondensations of acyclic compounds and the rearrangement of pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines have also been used to synthesize the 2,7-naphthyridine scaffold. Moreover, unexpected synthesis methods have led to novel 2,7-naphthyridine derivatives displaying unique properties like delayed emission and solid-state acidochromism due to their twisted molecular conformations and special chemical structures (Wójcicka, 2021) (Jiang et al., 2022).

Molecular Structure Analysis

The molecular structure of 2,7-naphthyridine derivatives can significantly influence their chemical and physical properties. These structures are often characterized by their twisted conformations, which can affect their phosphorescence, thermally activated delayed fluorescence, and solid-state acidochromism. The molecular structure is determined using various analytical techniques such as NMR, MS, and elemental analysis, providing insight into the compound's conformation and electronic distribution (Jiang et al., 2022).

Chemical Reactions and Properties

2,7-Naphthyridine derivatives undergo a variety of chemical reactions, including cyclocondensation, intramolecular cyclization, and rearrangement reactions, to form complex structures. These reactions are facilitated by the presence of nitrogen atoms, which can act as nucleophilic sites for bond formation. The chemical properties of these derivatives are largely influenced by the substituents on the naphthyridine ring, which can modify the compound's reactivity, stability, and biological activity (Wójcicka, 2021).

Physical Properties Analysis

The physical properties of 2,7-naphthyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of substituents on the naphthyridine ring. Twisted molecular conformations, for instance, can lead to unique properties like high contrast solid-state acidochromism, which is significant for developing materials with specific optical characteristics (Jiang et al., 2022).

Scientific Research Applications

  • Synthesis and Biological Activity : 2,7-Naphthyridine derivatives exhibit a range of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects. Various methods of obtaining 2,7-Naphthyridine analogs have been explored due to this broad spectrum of biological activity (Wójcicka, 2021).

  • Hydrogen Bonds and Tautomerism : Studies on 2,7-disubstituted 1,8-naphthyridines show their ability to exhibit tautomerism and form multiple hydrogen bonds. This characteristic is crucial in understanding their behavior in solutions and solid states, and their interactions with other molecules (Alvarez-Rúa et al., 2004).

  • Electronic Spectra Studies : Detailed studies of the electronic spectra of 2,7-Naphthyridine, including absorption and emission spectra, provide insights into its vibrational modes and electronic structures. This understanding is valuable for potential applications in material science and photonics (Wormell & Lacey, 1992).

  • HIV-1 Integrase Inhibition : Naphthyridine derivatives have shown potential as inhibitors of HIV-1 integrase, an essential enzyme in the HIV replication process. This makes them candidates for antiviral drug development (Zhuang et al., 2003).

  • Antiarrhythmic Activity : Certain 2,7-Naphthyridine derivatives have been studied for their antiarrhythmic properties, indicating potential applications in cardiovascular therapeutics (Paronikyan et al., 1996).

  • Functionalization Techniques : Research into the regioselective functionalization of 2,7-Naphthyridines opens up possibilities for creating novel compounds with specific properties, useful in various chemical and biological applications (Greiner et al., 2015).

  • Phosphorescence and Acidochromism : Some 2,7-Naphthyridine derivatives exhibit unique properties like phosphorescence, thermally activated delayed fluorescence, and solid-state acidochromism, which can be utilized in material science and sensor development (Jiang et al., 2022).

Safety And Hazards

When handling 2,7-Naphthyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The wide range of biological activity of 2,7-naphthyridine derivatives makes them a fascinating object of research with prospects for use in therapeutic purposes . In addition, their non-linear optical properties have potential applications in optical switching .

properties

IUPAC Name

2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMMECMKVPHMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179940
Record name 2,7-Naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthyridine

CAS RN

253-45-2
Record name 2,7-Naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
890
Citations
A Wójcicka - Current Organic Chemistry, 2021 - ingentaconnect.com
2,7-Naphthyridine is one of the six structural isomers of pyridopyridine. Biological investigations have shown that these compounds have a broad spectrum of activity. They have been …
Number of citations: 5 www.ingentaconnect.com
N Ikekawa - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
A new synthetic process is described for building up the pyridine ring by the utilization of an active methyl group and a carboxyl adjacent to it in the pyridine ring. The reaction of ethyl 2~ …
Number of citations: 35 www.jstage.jst.go.jp
T Ukita, Y Nakamura, A Kubo, Y Yamamoto… - Bioorganic & medicinal …, 2003 - Elsevier
Novel 1,7- and 2,7-naphthyridine derivatives, designed by the introduction of nitrogen atom into the phenyl ring of previously reported 4-aryl-1-isoquinolinone derivatives, were …
Number of citations: 47 www.sciencedirect.com
XS Wang, Q Li, JR Wu, SJ Tu - Journal of combinatorial chemistry, 2009 - ACS Publications
A mild and efficient method for the synthesis of pyranoquinoline, thiopyranoquinoline, thienoquinoline, and naphtho[2,7]naphthyridine derivatives via three-component reaction of …
Number of citations: 70 pubs.acs.org
BM Iselin, K Hoffmann - Journal of the American Chemical Society, 1954 - ACS Publications
Gabriel and Colman2 described the preparation of 1, 4-dihydroxy-2, 7-naphthyridine starting from pyridine-3, 4-dicarboxylic acid (cinchomeronic acid). There exists, to our knowledge, …
Number of citations: 12 pubs.acs.org
Q Sun, R Ren, PP Wu, LS Zhuo, H Dong, HT Peng… - Dyes and …, 2020 - Elsevier
A 2,7-naphthyridine derivative (AND-OH) was used as a fluorophore in the development of a novel fluorescent turn-on probe (AND-DNBS) by introducing a 2,4-dinitrobenzenesulfonate …
Number of citations: 9 www.sciencedirect.com
Y Jiang, M Liu, M Wang, Y Lei, Q Ding, H Wu… - Organic & Biomolecular …, 2022 - pubs.rsc.org
Two novel 2,7-naphthyridine derivatives are unexpectedly synthesized by the reaction of 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile and benzylamine, and are achieved through …
Number of citations: 1 pubs.rsc.org
A Gopalsamy, M Shi, R Nilakantan - Organic process research & …, 2007 - ACS Publications
The dibenzo[c,f]-2,7-naphthyridine ring system was found to be of biological interest, but had limited synthetic accessibility. The initial compound of interest, 10,11-dimethoxy-4-…
Number of citations: 16 pubs.acs.org
F Bracher, K Mink - Liebigs Annalen, 1995 - Wiley Online Library
The 2, 7‐naphthyridine alkaloid neozeylanicine (6) was prepared starting from 3‐bromo‐4‐picoline (1) by side‐chain methoxycarbonylation, Pd‐catalyzed ring acetylation and one‐pot …
BM Ferrier, N Campbell - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
1, 3, 6, 8-Tetruhydro, y-2, 7-nu~~ th~ r~~ ine.-(u) Malononitrile (1.1 g.) was kept for 19 days with diethyl acetonedicarboxylate (3 g.) in dry ethanol (25 ml.) containing 4 drops of …
Number of citations: 18 pubs.rsc.org

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